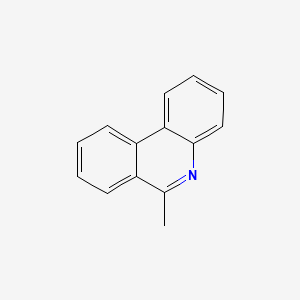

6-Methylphenanthridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methylphenanthridine is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252007. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemistry

- Building Block for Synthesis : 6-Methylphenanthridine serves as a key intermediate in organic synthesis, allowing researchers to create complex molecules, including pharmaceuticals and agrochemicals. Its aromatic structure provides stability and reactivity that are advantageous in synthetic pathways.

Biology

- DNA Intercalation : The compound exhibits the ability to intercalate into DNA, disrupting normal cellular functions. This property is particularly valuable in studies related to gene expression and the mechanisms of mutagenesis.

- Fluorescent Probes : It is utilized in developing fluorescent probes for biological imaging, enabling visualization of cellular processes in real-time.

Medicine

- Anticancer Activity : Research indicates that this compound possesses significant anticancer properties due to its ability to inhibit DNA replication and transcription. This mechanism is crucial for targeting rapidly dividing cancer cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Industry

- Material Science : The compound is explored for its potential in creating advanced materials such as polymers and dyes. Its unique chemical properties can enhance the performance of materials used in various applications.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, attributed to its intercalation with DNA and subsequent disruption of topoisomerase activity. Such findings suggest its potential as a therapeutic agent against specific types of cancer.

Case Study 2: Development of Fluorescent Probes

In another study, researchers synthesized derivatives of this compound to create fluorescent probes capable of selectively binding to nucleic acids. These probes exhibited high specificity and brightness, making them suitable for applications in live-cell imaging.

化学反応の分析

Photoredox-Catalyzed Radical Cyclization

Reaction System :

-

Substrates : O-2,4-dinitrophenyl acetophenone oximes

-

Conditions :

Mechanism :

-

Photoexcitation generates a reactive iminyl radical intermediate.

-

Intramolecular cyclization forms the phenanthridine core.

-

Aromatization via hydrogen abstraction completes the synthesis.

Substrate Scope :

| Substrate R Group | Product (6-Methylphenanthridine Derivative) | Yield |

|---|---|---|

| 4-MeO | 7a | 92% |

| 3,4-(MeO)₂ | 7b | 89% |

| 4-Cl | 7c | 88% |

| 4-Br | 7d | 91% |

Key Advantage: Minimal electronic effects from substituents, enabling broad applicability .

Tin-Mediated Radical Cyclization

Reaction System :

-

Substrates : N-(o-halobenzyl)arylamines

-

Conditions :

Mechanism :

-

Bu₃SnH generates a benzotriazole-stabilized carbanion.

-

Copper iodide oxidation produces a radical species.

-

Cyclization and subsequent MnO₂-mediated aromatization yield this compound.

Challenges :

-

Competing debromination (10–20% side products).

-

Regioisomer formation (up to 30% in hydroxylamine substrates) .

Silver-Catalyzed Tandem Hydroazidation/Cyclization

Reaction System :

-

Substrates : Biphenyl acetylene derivatives

-

Conditions :

Mechanism :

-

Silver-mediated hydroazidation forms an azide intermediate.

-

Iminyl radical generation initiates C–C bond formation.

-

Cyclization affords 6-methyl sulfonylated phenanthridines without C≡C bond cleavage.

Key Insight : Radical trapping experiments confirm the involvement of iminyl radicals .

Competitive Reaction Pathways and Byproducts

-

Photoredox Systems : 2-Phenylbenzonitriles form via hydrogen atom transfer (HAT) .

-

Tin-Mediated Cyclization : Hydroxylamine substrates produce regioisomers (e.g., 11 ) due to competing radical addition sites .

-

Oxidative Conditions : Silver oxide (Ag₂O) and peroxodisulfate (K₂S₂O₈) enhance radical stability but require precise stoichiometry to minimize overoxidation .

Computational Insights

-

Barrier Heights : CCSD(T)-F12a calculations reveal a 5 kcal/mol difference compared to ωB97X-D3 methods for similar phenanthridine-forming reactions .

-

Kinetics : Transition state theory predicts Arrhenius parameters (e.g., A = 1.2 × 10¹² s⁻¹, Eₐ = 25 kcal/mol) for rigid intermediates .

This synthesis-focused analysis underscores the versatility of this compound in accessing complex architectures through controlled radical and catalytic processes. Future directions may explore electrochemical or photocatalytic methods to improve atom economy and selectivity .

特性

CAS番号 |

3955-65-5 |

|---|---|

分子式 |

C14H11N |

分子量 |

193.24 g/mol |

IUPAC名 |

6-methylphenanthridine |

InChI |

InChI=1S/C14H11N/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15-10/h2-9H,1H3 |

InChIキー |

IFMDPNYROKZRER-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2C3=CC=CC=C13 |

正規SMILES |

CC1=NC2=CC=CC=C2C3=CC=CC=C13 |

Key on ui other cas no. |

3955-65-5 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。